6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide
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Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For example, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide' involves the reaction of 6-chloronicotinic acid with 2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine in the presence of a coupling agent to form the intermediate amide. This intermediate is then chlorinated using thionyl chloride to yield the final product.", "Starting Materials": [ "6-chloronicotinic acid", "2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine", "coupling agent", "thionyl chloride" ], "Reaction": [ "Step 1: 6-chloronicotinic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 2-(4-methyl-1,3-thiazol-2-yl)butan-2-amine in the presence of a base, such as triethylamine, to form the intermediate amide.", "Step 3: The intermediate amide is then chlorinated using thionyl chloride in the presence of a base, such as pyridine, to yield the final product, '6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide'." ] } | |
CAS RN |
1436148-02-5 |
Molecular Formula |
C14H16ClN3OS |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3OS/c1-4-14(3,13-17-9(2)8-20-13)18-12(19)10-5-6-11(15)16-7-10/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
RLZQDGCOXJIIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CS1)C)NC(=O)C2=CN=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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